

# Application Note: A Comprehensive Guide to the Analytical Characterization of Quinazoline Compounds

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: Methyl 4-chloroquinazoline-6-carboxylate

Cat. No.: B118369

[Get Quote](#)

## Introduction

The quinazoline scaffold, a fused bicyclic system composed of a benzene ring and a pyrimidine ring, is a cornerstone in medicinal chemistry and drug development.<sup>[1][2][3]</sup> Its derivatives exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.<sup>[2][4][5][6]</sup> Given the therapeutic significance of this privileged structure, the rigorous and unambiguous characterization of novel quinazoline compounds is paramount. This ensures the identity, purity, and quality of a drug candidate, which are critical for its journey from laboratory synthesis to potential clinical application.<sup>[2][7]</sup>

A multi-technique analytical approach is indispensable for the comprehensive characterization of quinazoline derivatives. This guide, intended for researchers, scientists, and drug development professionals, provides a detailed overview of the core analytical techniques, complete with field-proven insights and step-by-step protocols. It emphasizes a logical workflow, starting from structural elucidation and confirmation to quantitative analysis and purity assessment.

## Part I: Primary Characterization Techniques for Structure Elucidation and Confirmation

The initial and most critical step in characterizing a newly synthesized quinazoline compound is the unequivocal determination of its chemical structure. The following techniques are fundamental to this process.

## Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is the most powerful and widely used technique for elucidating the molecular structure of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the precise assignment of atoms and their connectivity.

**Principle of Causality:** NMR operates on the principle that atomic nuclei with a non-zero spin, such as  $^1\text{H}$  and  $^{13}\text{C}$ , behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can absorb electromagnetic radiation at specific frequencies, which are dependent on their local chemical environment. The resulting NMR spectrum provides a unique fingerprint of the molecule's structure. For quinazolines, NMR is essential for differentiating between isomers, which may have very similar physical properties but different biological activities.<sup>[8]</sup>

### Protocol 1: $^1\text{H}$ and $^{13}\text{C}$ NMR Analysis of a Quinazoline Derivative

- Sample Preparation:
  - Accurately weigh 5-10 mg of the quinazoline compound.
  - Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g.,  $\text{DMSO-d}_6$ ,  $\text{CDCl}_3$ ) in a clean, dry 5 mm NMR tube.<sup>[9]</sup>
  - Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution.<sup>[9]</sup>
  - Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.<sup>[9]</sup>
- Instrumentation and Data Acquisition:

- Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.<sup>[9]</sup>
- Acquire a  $^1\text{H}$  NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 14 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.<sup>[9]</sup>
- Acquire a  $^{13}\text{C}$  NMR spectrum using proton broadband decoupling. A larger number of scans will be required compared to  $^1\text{H}$  NMR due to the lower natural abundance of  $^{13}\text{C}$ . Typical parameters include a spectral width of 0 to 200 ppm, a 45° pulse angle, and a relaxation delay of 2 seconds.<sup>[9]</sup>
- Data Processing and Interpretation:
  - Process the raw data by applying a Fourier transform.
  - Phase the spectrum to ensure all peaks are in the positive phase.
  - Calibrate the chemical shifts to the residual solvent peak (e.g., DMSO at 2.50 ppm for  $^1\text{H}$  and 39.52 ppm for  $^{13}\text{C}$ ).<sup>[9]</sup>
  - Integrate the peaks in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.
  - Analyze the chemical shifts, coupling constants (J-values), and multiplicities to assign the protons to their respective positions in the molecule. The aromatic protons of the quinazoline core typically appear between 7.60 and 8.20 ppm.<sup>[8]</sup>
  - Assign the carbon signals in the  $^{13}\text{C}$  NMR spectrum based on their chemical shifts and, if necessary, by using 2D NMR techniques such as HSQC and HMBC. The chemical shifts of the pyrimidine ring carbons (C-2 and C-4) are particularly sensitive to substitution.<sup>[8]</sup>

## Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

Principle of Causality: In MS, molecules are first ionized, and the resulting ions are then separated based on their  $m/z$  ratio and detected. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for analyzing complex mixtures and identifying impurities.[\[10\]](#)[\[11\]](#)

## Protocol 2: LC-MS Analysis of a Quinazoline Compound

- Sample Preparation:
  - Prepare a stock solution of the quinazoline compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
  - Dilute the stock solution to a final concentration of 1-10  $\mu\text{g/mL}$  with the initial mobile phase.
- Instrumentation and Data Acquisition:
  - Use an LC-MS system equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source and a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).[\[10\]](#)
  - Set the HPLC conditions for optimal separation of the analyte from potential impurities. A C18 column is a good starting point for many quinazoline derivatives.[\[12\]](#)[\[13\]](#)
  - Acquire data in both positive and negative ion modes to ensure the detection of all possible ions.
  - Perform MS/MS (tandem mass spectrometry) experiments to induce fragmentation and obtain structural information.
- Data Interpretation:
  - Determine the molecular weight of the compound from the  $m/z$  of the molecular ion (e.g.,  $[\text{M}+\text{H}]^+$  or  $[\text{M}-\text{H}]^-$ ).

- Use the accurate mass measurement to calculate the elemental composition and confirm the molecular formula.
- Analyze the fragmentation pattern in the MS/MS spectrum to identify characteristic fragments of the quinazoline core and its substituents. This information is crucial for structural confirmation and for identifying unknown impurities.

## X-ray Crystallography: The Gold Standard for Unambiguous Structure Determination

X-ray crystallography is an analytical technique that provides the absolute three-dimensional structure of a crystalline compound. It is considered the gold standard for structural determination, as it provides unambiguous information about bond lengths, bond angles, and stereochemistry.<sup>[14][15]</sup>

**Principle of Causality:** This technique relies on the diffraction of X-rays by the ordered arrangement of atoms in a single crystal. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of the individual atoms can be determined. For quinazoline compounds, X-ray crystallography is particularly valuable for confirming the absolute stereochemistry of chiral centers and for studying intermolecular interactions in the solid state.<sup>[16][17]</sup>

### Protocol 3: Single-Crystal X-ray Diffraction of a Quinazoline Derivative

- **Crystal Growth:**
  - Grow single crystals of the quinazoline compound of suitable size and quality for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
- **Data Collection:**
  - Mount a suitable single crystal on a goniometer head.
  - Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo K $\alpha$  or Cu K $\alpha$  radiation).<sup>[14]</sup>

- Structure Solution and Refinement:
  - Process the collected diffraction data to obtain a set of structure factors.
  - Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
  - Refine the structural model against the experimental data to obtain the final, accurate three-dimensional structure.

## Part II: Quantitative Analysis and Purity Assessment

Once the structure of the quinazoline compound has been confirmed, it is essential to determine its purity and to develop a method for its quantification.

### High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification

HPLC is a powerful and versatile chromatographic technique used to separate, identify, and quantify the components of a mixture. It is the most widely used technique for purity assessment and assay of pharmaceutical compounds.[\[12\]](#)[\[18\]](#)

**Principle of Causality:** HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. The choice of stationary phase (e.g., C18 for reversed-phase) and mobile phase composition is critical for achieving optimal separation. For quinazoline compounds, which are often basic, peak tailing can be a common issue due to interactions with residual silanol groups on the silica-based stationary phase. This can be mitigated by using an end-capped column or by adjusting the mobile phase pH.[\[13\]](#)

#### Protocol 4: A Validated HPLC Method for the Analysis of a Quinazoline Compound

- Instrumentation and Chromatographic Conditions:
  - HPLC System: An HPLC system with a UV or Diode Array Detector (DAD).
  - Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5  $\mu$ m particle size) is a common starting point.[\[12\]](#)

- Mobile Phase: A gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: Determined from the UV-Vis spectrum of the compound (typically the  $\lambda_{\text{max}}$ ).
- Injection Volume: 10  $\mu\text{L}$ .
- Method Validation:
  - The analytical method must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[\[19\]](#)[\[20\]](#)[\[21\]](#)
  - Key validation parameters include:
    - Specificity: The ability to assess the analyte in the presence of other components.[\[18\]](#)
    - Linearity: A direct correlation between analyte concentration and signal response over a defined range.[\[18\]](#)
    - Accuracy: The closeness of the results to the true value.[\[18\]](#)
    - Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.
    - Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[\[18\]](#)

Validation Parameter	Acceptance Criteria	Typical Result for a Quinazoline Assay
Linearity ( $r^2$ )	$\geq 0.999$	0.9995
Accuracy (% Recovery)	98.0% - 102.0%	99.5%
Precision (% RSD)	$\leq 2.0\%$	$< 1.5\%$

Table 1: Summary of HPLC method validation parameters.

## UV-Vis Spectroscopy: A Quick and Simple Tool for Quantification

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. It is a simple, rapid, and non-destructive technique that can be used for the quantitative analysis of quinazoline compounds.<sup>[22][23]</sup>

**Principle of Causality:** The Beer-Lambert Law states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. By measuring the absorbance at a specific wavelength ( $\lambda_{\text{max}}$ ), the concentration of the quinazoline compound can be determined.

### Protocol 5: Quantification of a Quinazoline Compound using UV-Vis Spectroscopy

- Determination of  $\lambda_{\text{max}}$ :
  - Prepare a dilute solution of the quinazoline compound in a suitable solvent (e.g., ethanol, acetonitrile).
  - Scan the solution over a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ). The UV-Vis absorption spectra of quinazoline derivatives typically consist of two main bands at 310–425 nm and 240–300 nm.<sup>[24]</sup>
- Preparation of a Calibration Curve:
  - Prepare a series of standard solutions of the quinazoline compound of known concentrations.
  - Measure the absorbance of each standard solution at the  $\lambda_{\text{max}}$ .
  - Plot a graph of absorbance versus concentration. The resulting plot should be linear.
- Quantification of an Unknown Sample:



- Prepare a solution of the unknown sample in the same solvent.
- Measure the absorbance of the unknown sample at the  $\lambda_{\text{max}}$ .
- Determine the concentration of the unknown sample from the calibration curve.

## Part III: Physicochemical and Solid-State

### Characterization

#### Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

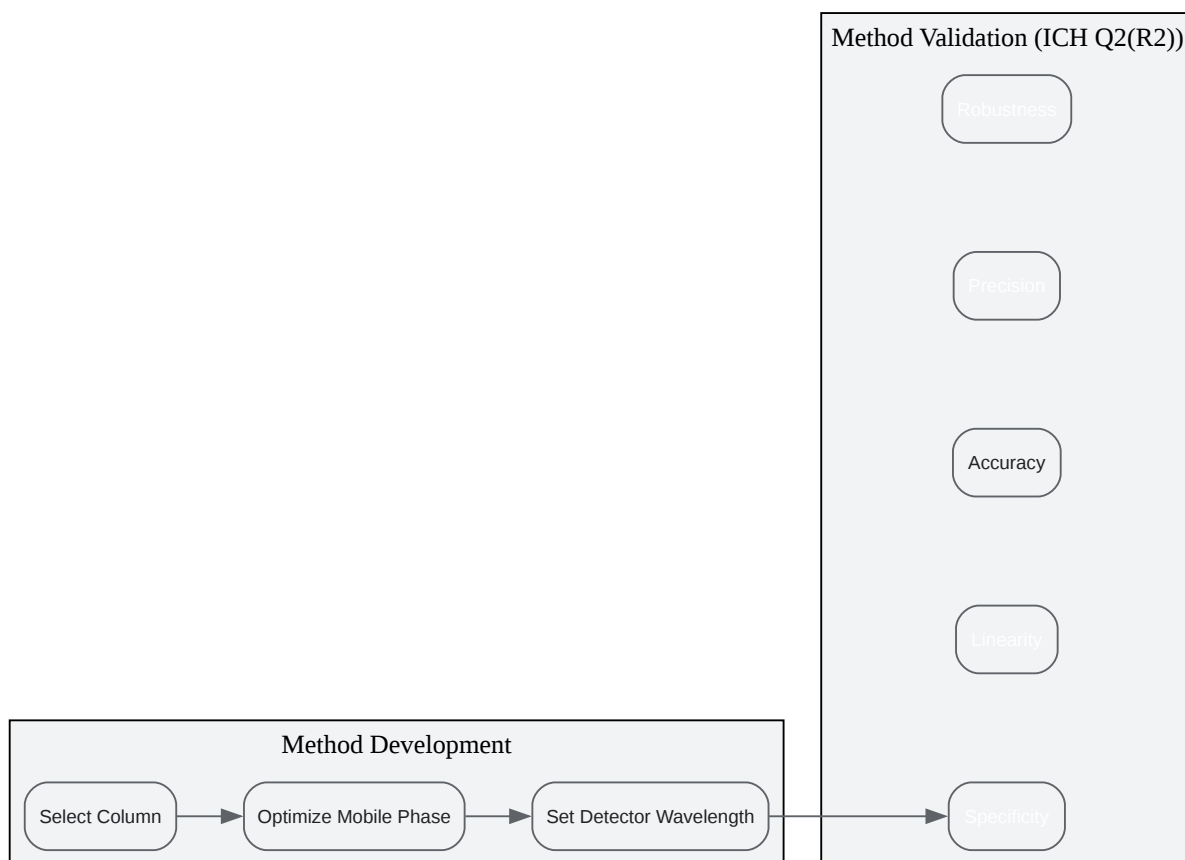
FTIR spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. It is a valuable tool for identifying the functional groups present in a molecule.<sup>[25]</sup>

Principle of Causality: Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. An FTIR spectrum provides a unique fingerprint of the functional groups present in a molecule. For quinazoline compounds, FTIR can be used to confirm the presence of key functional groups such as C=O, C=N, and N-H bonds.<sup>[9][26]</sup>

Functional Group	Characteristic Absorption ( $\text{cm}^{-1}$ )
C=O (Amide)	1650 - 1700
C=N (Iminé)	1600 - 1650
C=C (Aromatic)	1450 - 1600
N-H (Amine/Amide)	3200 - 3500

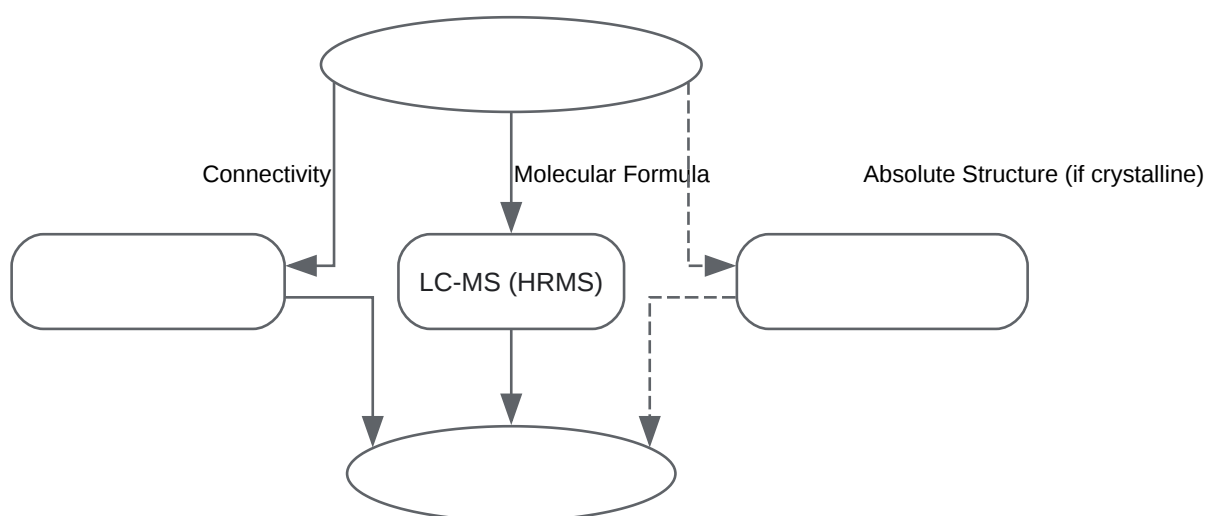
Table 2: Characteristic FTIR absorption bands for the quinazoline scaffold.

### Workflow Diagrams



[Click to download full resolution via product page](#)

Caption: HPLC Method Development and Validation Workflow.



[Click to download full resolution via product page](#)

Caption: Integrated Workflow for Structure Elucidation.

## Conclusion

The comprehensive analytical characterization of quinazoline compounds is a multi-faceted process that requires the judicious application of a range of spectroscopic and chromatographic techniques. By following a logical workflow that begins with unambiguous structure elucidation and proceeds to rigorous purity and quantitative analysis, researchers can ensure the quality and integrity of their compounds. This, in turn, provides a solid foundation for further preclinical and clinical development, ultimately accelerating the discovery of new and effective quinazoline-based therapeutics.

## References

- ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [\[Link\]](#)
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [\[Link\]](#)
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [\[Link\]](#)

- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [\[Link\]](#)
- Lab Manager Magazine. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [\[Link\]](#)
- Veerapandian, M., et al. (2009). Analytical and biological characterization of quinazoline semicarbazone derivatives. Medicinal Chemistry Research, 18(7), 547-557.
- ResearchGate. (2025). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Retrieved from [\[Link\]](#)
- Mischenko, E. S., Lazaryan, J. S., & Lazaryan, A. J. (2021). Use of High Performance Liquid Chromatography in the Analysis of a New Substance VMA-10-18.
- Patan, A. (2023). A review on quinazoline containing compounds: Molecular docking and pharmacological activities. Annals of Phytomedicine, 12(1), 220-229.
- Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Retrieved from [\[Link\]](#)
- Ailioaie, C., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. International Journal of Molecular Sciences, 22(8), 4236.
- PubMed. (n.d.). HPLC assay in plasma and preliminary pharmacokinetic study of a quinazolinone derivative with spasmolytic effect. Retrieved from [\[Link\]](#)
- Royal Society of Chemistry. (2020). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. Retrieved from [\[Link\]](#)
- ResearchGate. (n.d.). Experimental details of X-ray crystallography of triazoloquinazolines 1 and 2. Retrieved from [\[Link\]](#)
- Khan, I., et al. (2018). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives.
- PMC. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Retrieved from [\[Link\]](#)

- Semantic Scholar. (n.d.). Review Article Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivative. Retrieved from [\[Link\]](#)
- ResearchGate. (n.d.). UV-Visible spectra of selected quinazoline derivatives in acetonitrile... Retrieved from [\[Link\]](#)
- ResearchGate. (n.d.). Figure 4: FTIR Spectrum for compound (11). Retrieved from [\[Link\]](#)
- Journal of Pharmaceutical and Applied Chemistry. (n.d.). Chemistry and activity of quinazoline moiety: A systematic review study. Retrieved from [\[Link\]](#)
- BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Retrieved from [\[Link\]](#)
- University of Southampton. (n.d.). Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. Retrieved from [\[Link\]](#)
- PMC. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Retrieved from [\[Link\]](#)
- MDPI. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Retrieved from [\[Link\]](#)
- ResearchGate. (n.d.). FTIR spectrum of quinoline derivative. Retrieved from [\[Link\]](#)
- PubMed Central. (2023). Structure-Guided Design of N-Methylpropargylamino-Quinazoline Derivatives as Multipotent Agents for the Treatment of Alzheimer's Disease. Retrieved from [\[Link\]](#)
- MDPI. (n.d.). Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex. Retrieved from [\[Link\]](#)
- ResearchGate. (n.d.). X-ray crystallographic structure of compound 8. Retrieved from [\[Link\]](#)
- ResearchGate. (n.d.). <sup>1</sup>H-NMR spectra for synthesized quinazoline semicarbazone derivatives... Retrieved from [\[Link\]](#)

- ResearchGate. (n.d.). (A) UV-vis absorption spectra of quinazoline-chalcone 14g and (B)... Retrieved from [[Link](#)]
- ResearchGate. (2025). Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex. Retrieved from [[Link](#)]
- Juniper Publishers. (2021). Insights of LC-MS in Drug Discovery, Drug Development and Modern Analysis. Retrieved from [[Link](#)]
- Semantic Scholar. (n.d.). LC/MS applications in drug development. Retrieved from [[Link](#)]
- PubMed. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. Retrieved from [[Link](#)]
- AIP Publishing. (2011). Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods. Retrieved from [[Link](#)]
- GSC Online Press. (2023). Comparative studies of functional groups present in invasive and economically important plant leaf methanolic extracts by using FTIR spectroscopic analysis. Retrieved from [[Link](#)]
- ACS Publications. (2010). Synthesis and QSAR of Quinazoline Sulfonamides As Highly Potent Human Histamine H4 Receptor Inverse Agonists. Journal of Medicinal Chemistry, 53(8), 3329-3339.
- ResearchGate. (n.d.). FTIR of novel quinazoline-derivative: (left) QPP I and (right) QPP II. Retrieved from [[Link](#)]

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO] and their Metal Ion Complexes – Oriental Journal of Chemistry

[orientjchem.org]

- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry and activity of quinazoline moiety: A systematic review study - Int J Pharm Chem Anal [ijpca.org]
- 4. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06642G [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bioagilytix.com [bioagilytix.com]
- 11. juniperpublishers.com [juniperpublishers.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 19. database.ich.org [database.ich.org]
- 20. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 21. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 22. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. gsconlinepress.com [gsconlinepress.com]
- 26. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: A Comprehensive Guide to the Analytical Characterization of Quinazoline Compounds]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b118369#analytical-techniques-for-characterizing-quinazoline-compounds]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)